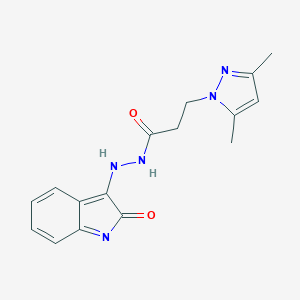

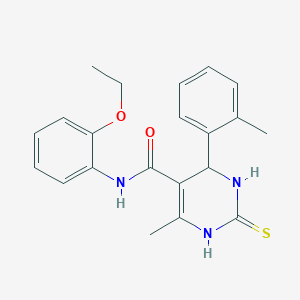

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and noradrenaline in the body. This property has led to investigations into its potential use for treating a variety of medical conditions.

Wirkmechanismus

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol works by blocking the activity of beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and respiratory function. By blocking these receptors, 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol can reduce the effects of adrenaline and noradrenaline, which can lead to a decrease in heart rate and blood pressure.

Biochemical and Physiological Effects

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in heart rate and blood pressure, as well as changes in the activity of the sympathetic nervous system. 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has also been shown to have anxiolytic and antidepressant effects in animal models, although further research is needed to determine its potential use in humans.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has a number of advantages and limitations for use in lab experiments. One advantage is its specificity for beta-adrenergic receptors, which allows for targeted modulation of these receptors without affecting other physiological processes. Additionally, 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has been shown to have a good safety profile in animal models, which makes it a promising candidate for further research.

One limitation of 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol is its relatively low potency compared to other beta-adrenergic receptor antagonists. This may limit its effectiveness in certain applications, and may require higher doses to achieve the desired effects. Additionally, further research is needed to determine the optimal dosing and administration protocols for 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol in humans.

Zukünftige Richtungen

There are a number of potential future directions for research on 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol. One area of interest is its potential use as a treatment for hypertension, particularly in patients who do not respond well to current therapies. Another area of research could focus on its potential use as an anxiolytic or antidepressant agent, particularly in patients with treatment-resistant depression or anxiety disorders.

Further research is also needed to determine the optimal dosing and administration protocols for 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol in humans, as well as to investigate its potential side effects and interactions with other medications. Overall, 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol shows promise as a therapeutic agent for a variety of medical conditions, and further research is needed to fully explore its potential.

Synthesemethoden

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol can be synthesized through a multi-step process involving the reaction of several different chemical compounds. The synthesis typically involves the use of organic solvents and reagents, as well as careful temperature control and purification steps to ensure the final product is of high purity. The specific details of the synthesis method may vary depending on the intended use of the compound and the desired purity level.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has been studied for its potential therapeutic applications in a variety of medical conditions. One area of research has focused on its use as a treatment for hypertension, or high blood pressure. 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol has been shown to effectively lower blood pressure in animal models, and further studies are underway to determine its potential use in humans.

Another area of research has investigated 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol's potential as a treatment for anxiety and depression. As a beta-adrenergic receptor antagonist, 1-(4-Bromo-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol may be able to modulate the activity of the sympathetic nervous system, which is involved in the body's stress response. This property has led to investigations into its potential use as an anxiolytic or antidepressant agent.

Eigenschaften

Molekularformel |

C19H23BrN2O2 |

|---|---|

Molekulargewicht |

391.3 g/mol |

IUPAC-Name |

1-(4-bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |

InChI |

InChI=1S/C19H23BrN2O2/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 |

InChI-Schlüssel |

BYVSFAAQILCDRA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |

Kanonische SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)

![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)

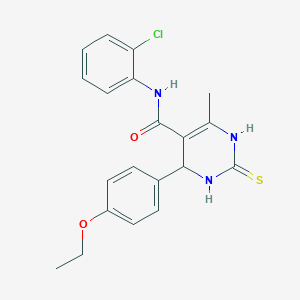

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)

![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)

![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)

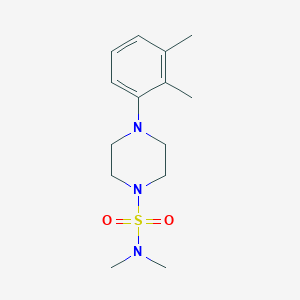

![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)